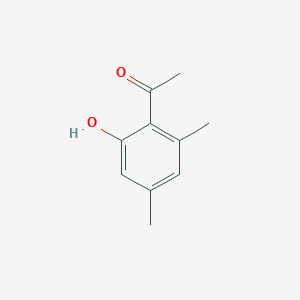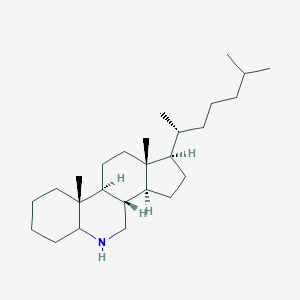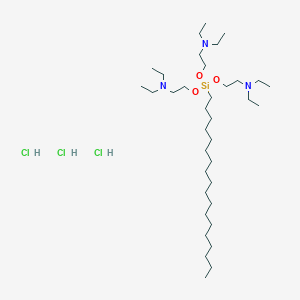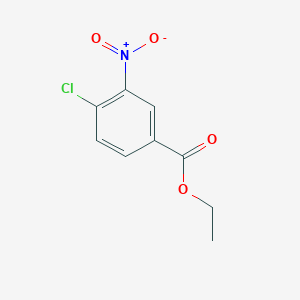![molecular formula C10H10O3 B100205 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 75833-45-3](/img/structure/B100205.png)
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, also known as 2C-T-7, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1980s and gained popularity in the 1990s as a recreational drug due to its psychedelic effects. However, in recent years, it has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also have effects on other neurotransmitter systems, including dopamine and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one has a range of biochemical and physiological effects, including changes in brain activity, alterations in mood and perception, and changes in heart rate and blood pressure. These effects are thought to be mediated by the compound's interaction with the 5-HT2A receptor and other neurotransmitter systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one in lab experiments is its unique pharmacological profile, which makes it a promising candidate for further research into the treatment of mental health disorders. However, there are also limitations to its use, including its potential for abuse and the lack of long-term safety data.
Direcciones Futuras
There are several future directions for research on 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, including further investigation into its potential therapeutic applications, the development of safer analogs, and the exploration of its effects on other neurotransmitter systems. Additionally, more research is needed to fully understand the compound's mechanism of action and to assess its long-term safety and efficacy.
Métodos De Síntesis
The synthesis of 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with cyclopentadiene to form a diene intermediate, which is then subjected to a Diels-Alder reaction with maleic anhydride to form the bicyclic compound. The final step involves the oxidation of the compound to form 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one.
Aplicaciones Científicas De Investigación
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one has been studied for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that the compound has a unique pharmacological profile that makes it a promising candidate for further research.
Propiedades
Número CAS |
75833-45-3 |
|---|---|
Nombre del producto |
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one |
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C10H10O3/c1-12-8-3-4-9(13-2)10-6(8)5-7(10)11/h3-4H,5H2,1-2H3 |
Clave InChI |
LHHSBDHIOUKUJD-UHFFFAOYSA-N |
SMILES |
COC1=C2CC(=O)C2=C(C=C1)OC |
SMILES canónico |
COC1=C2CC(=O)C2=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



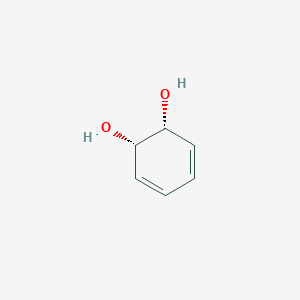
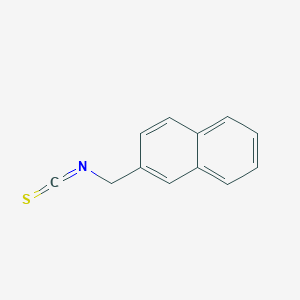
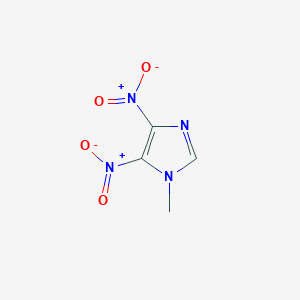
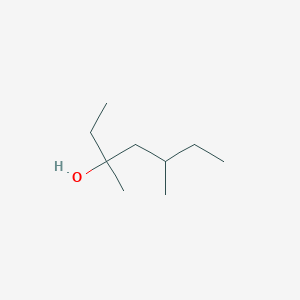
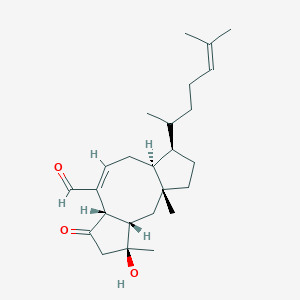
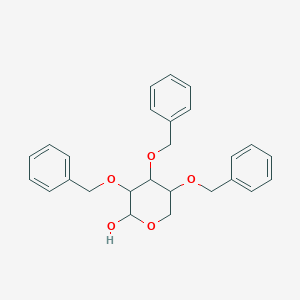
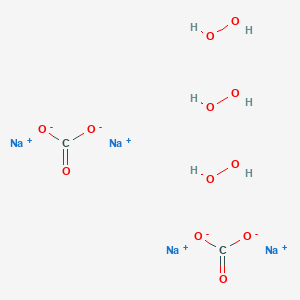
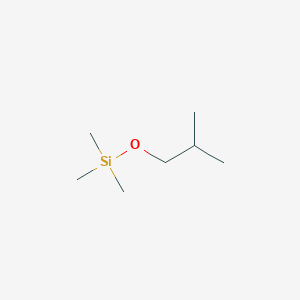
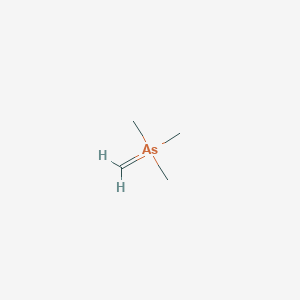
![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)
